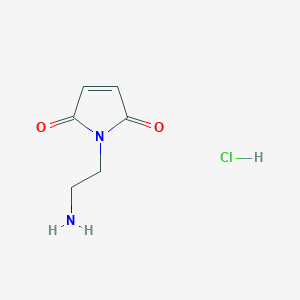

N-(2-Aminoethyl)maleimide hydrochloride

Description

Significance as a Heterobifunctional Crosslinker in Contemporary Scientific Disciplines

As a heterobifunctional crosslinker, 2-Maleimidoethylamine hydrochloride possesses two different reactive groups, which allows it to connect two distinct molecules. scbt.comnih.gov This characteristic is crucial for applications aimed at studying molecular interactions, developing sophisticated biomaterials, and creating targeted therapeutic conjugates. scbt.com The presence of a maleimide (B117702) group on one end and a primary amine on the other enables sequential and specific conjugation reactions. This dual reactivity is fundamental to its utility in fields such as drug delivery, where it is used to link antibodies to potent drug molecules, and in diagnostics, where it aids in the creation of sensitive assays for biomarker detection. chemimpex.com Scientists leverage these crosslinkers to gain insights into cellular signaling, structural biology, and enzyme functions. scbt.com

Positioning within Pyrrole Derivative Chemistry and Maleimide Reactivity

The maleimide functional group is a derivative of pyrrole, a five-membered aromatic heterocycle. cymitquimica.comresearchgate.net The reactivity of the maleimide group is dominated by the electron-withdrawing nature of its two adjacent carbonyl groups, which makes the carbon-carbon double bond highly susceptible to nucleophilic attack. This is particularly true for its reaction with sulfhydryl (thiol) groups found in the amino acid cysteine. thermofisher.com

This reaction, a Michael addition, is highly selective for thiols within a specific pH range of 6.5-7.5. mdpi.com In this pH window, thiol groups are sufficiently nucleophilic to react, while other potentially reactive groups, like the amines in lysine (B10760008) residues, are typically protonated and thus unreactive. mdpi.com This specific reactivity allows for the precise and chemoselective modification of proteins and peptides at cysteine residues, forming a stable thioether bond. This stability is critical for constructing robust bioconjugates that can withstand biological environments. chemimpex.com

Overview of its Utility in Facilitating Covalent Linkages in Complex Systems

The ability of 2-Maleimidoethylamine hydrochloride to facilitate stable covalent linkages is central to its wide range of applications. chemimpex.com In the development of antibody-drug conjugates (ADCs), this crosslinker is used to attach a cytotoxic drug to a monoclonal antibody. The primary amine of the crosslinker can be functionalized with the drug, while the maleimide group targets cysteine residues on the antibody, creating a precisely linked conjugate for targeted cancer therapy. chemimpex.comtargetmol.com

In the realm of diagnostics and biosensors, this compound is used to immobilize proteins, peptides, or other biomolecules onto surfaces such as microplates or nanoparticles. chemimpex.comresearchgate.net This immobilization is a key step in creating diagnostic tools that can detect specific biomarkers with high sensitivity. chemimpex.com Furthermore, its application extends to polymer chemistry, where it is employed to modify polymers to enhance their properties for use in advanced coatings and adhesives. chemimpex.com

Below are interactive tables detailing the properties and reactive characteristics of 2-Maleimidoethylamine hydrochloride.

| Property | Value |

|---|---|

| Molecular Formula | C6H9ClN2O2 medchemexpress.comnih.gov |

| Molecular Weight | 176.60 g/mol medchemexpress.comnih.gov |

| CAS Number | 134272-64-3 medchemexpress.com |

| Appearance | White to off-white powder chemimpex.com |

| Synonyms | N-(2-Aminoethyl)maleimide hydrochloride, 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione hydrochloride cymitquimica.comnih.gov |

| Characteristic | Detail |

|---|---|

| Reactive Group 1 | Maleimide creative-biolabs.com |

| Target for Group 1 | Sulfhydryl (Thiol) groups (e.g., from Cysteine) thermofisher.com |

| Reactive Group 2 | Primary Amine (NH2) creative-biolabs.com |

| Target for Group 2 | Carboxylic acids, NHS esters, etc. (after activation) researchgate.net |

| Optimal pH for Maleimide-Thiol Reaction | 6.5 - 7.5 mdpi.com |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-(2-aminoethyl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c7-3-4-8-5(9)1-2-6(8)10;/h1-2H,3-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQOCRDPGFWEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622575 | |

| Record name | 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134272-64-3 | |

| Record name | N-(2-Aminoethyl)maleimide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134272-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminoethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Maleimidoethylamine Hydrochloride

Established Synthetic Routes for 2-Maleimidoethylamine Hydrochloride

The synthesis of 2-Maleimidoethylamine hydrochloride is most commonly achieved through a two-step process that involves the protection of one of the amino groups of a diamine precursor, followed by reaction with maleic anhydride (B1165640) and subsequent deprotection. A widely adopted strategy utilizes N-Boc-ethylenediamine as the starting material.

A typical synthetic procedure commences with the reaction of N-(tert-butoxycarbonyl)-ethyl-1,2-diamine with maleic anhydride. rsc.org This reaction is generally carried out in a suitable solvent such as diethyl ether at a controlled temperature, often starting at 0°C and gradually warming to room temperature. rsc.org The presence of a base, like triethylamine, is crucial to facilitate the reaction. rsc.org This initial step leads to the formation of the corresponding maleamic acid intermediate.

The subsequent and critical step is the cyclization of the maleamic acid to form the maleimide (B117702) ring. This is typically achieved by treating the intermediate with a dehydrating agent. A common method involves the use of acetic anhydride in the presence of a catalyst like sodium acetate (B1210297). ucl.ac.be The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the primary amine. This deprotection is readily accomplished under acidic conditions, for instance, by treatment with hydrochloric acid (HCl) in an organic solvent, which also concurrently forms the hydrochloride salt of the desired product, 2-Maleimidoethylamine. fishersci.co.uk

An alternative approach involves the direct reaction of ethylenediamine (B42938) with maleic anhydride. However, this method can lead to a mixture of products, including the desired N-(2-aminoethyl)maleimide and the bis-acylated product, making the purification process more challenging. Therefore, the use of a protecting group strategy is generally favored for achieving higher yields of the target compound with greater purity.

Strategies for Derivatization and Selective Functionalization

The utility of 2-Maleimidoethylamine hydrochloride lies in its bifunctional nature, allowing for sequential or orthogonal derivatization of its maleimide and amine functionalities. This enables the construction of complex molecular architectures and bioconjugates.

The primary amine group can be readily functionalized through standard amine chemistry. Acylation reactions with acyl chlorides or activated esters can be employed to introduce a wide variety of substituents. orientjchem.org For instance, the amine can be reacted with a molecule containing a carboxylic acid using coupling agents like HATU to form a stable amide bond. organic-chemistry.org This strategy is fundamental in attaching peptides, drugs, or other reporter molecules to the maleimide-containing scaffold.

The maleimide moiety is a highly reactive Michael acceptor, most notably with thiol groups. nih.gov This specific and efficient reaction, which forms a stable thioether linkage, is the cornerstone of its use in bioconjugation. nih.gov The reaction proceeds rapidly at or near neutral pH (6.5-7.5), allowing for the site-specific labeling of proteins and peptides at cysteine residues. acs.org This high degree of chemoselectivity is a significant advantage, as it minimizes side reactions with other nucleophilic amino acid residues like lysine (B10760008) under these conditions. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Purity in Preparative Chemistry

Maximizing the yield and purity of 2-Maleimidoethylamine hydrochloride is a critical aspect of its preparative synthesis. Several factors in the synthetic process can be fine-tuned to achieve this.

In the initial reaction between the protected diamine and maleic anhydride, the choice of solvent and base can significantly impact the reaction efficiency. While diethyl ether is commonly used, other aprotic solvents can also be employed. rsc.org The stoichiometry of the reactants, particularly the base, should be carefully controlled to ensure complete conversion without promoting side reactions.

The cyclization step is another critical point for optimization. The temperature and reaction time for the dehydration of the maleamic acid intermediate need to be carefully monitored. Insufficient heating may lead to incomplete cyclization, while excessive heat can cause degradation of the product. The choice of the dehydrating agent and catalyst system can also be varied to improve the yield. For example, alternative methods to the acetic anhydride/sodium acetate system can be explored. ucl.ac.be

Purification of the final product is essential to remove any unreacted starting materials or byproducts. Recrystallization is a common technique used to obtain highly pure 2-Maleimidoethylamine hydrochloride. The choice of solvent for recrystallization is crucial and should be determined empirically to maximize recovery of the pure product. The use of filter dryers in the final isolation steps can also enhance yield by providing efficient and direct drying of the product cake. google.com

| Parameter | Condition | Effect on Yield/Purity |

| Starting Material | High purity N-Boc-ethylenediamine | Reduces byproduct formation |

| Coupling Reaction | Equimolar reactants, controlled temperature | Prevents side reactions and ensures complete conversion |

| Cyclization | Optimized temperature and time with acetic anhydride/sodium acetate | Maximizes maleimide formation and minimizes degradation |

| Deprotection | Anhydrous HCl in an appropriate organic solvent | Ensures complete deprotection and formation of the hydrochloride salt |

| Purification | Recrystallization from a suitable solvent system | Removes impurities and provides a highly pure final product |

Regioselective Chemical Modifications of the Maleimide and Amine Moieties

The ability to selectively modify either the maleimide or the amine group of 2-Maleimidoethylamine hydrochloride is key to its application as a heterobifunctional linker.

Regioselective Modification of the Amine Moiety: The primary amine can be selectively acylated in the presence of the maleimide group. This is typically achieved by reacting the hydrochloride salt with an acylating agent in the presence of a non-nucleophilic base to neutralize the HCl and deprotonate the amine. The choice of the acylating agent and reaction conditions can be tailored to introduce a wide range of functionalities without affecting the maleimide ring. For instance, selective N-acylation can be performed using mixed anhydrides or under catalyst-free conditions, depending on the substrate. orientjchem.orggoogle.com

Regioselective Modification of the Maleimide Moiety: The maleimide group's double bond is susceptible to various addition reactions. The most prominent is the Michael addition of thiols, as previously discussed. However, other regioselective functionalizations of the maleimide ring have been developed. For example, catalytic C-H functionalization can be used to introduce substituents at specific positions on the maleimide ring, although this is more commonly applied to N-aryl maleimides. mdpi.com Rhodium-catalyzed reactions have been shown to achieve spiro-cyclization and ortho-C(sp²)–H annulations with maleimides. acs.org Furthermore, palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents onto the maleimide core. organic-chemistry.org These advanced methods allow for the synthesis of highly functionalized maleimide derivatives with tailored properties.

It is also possible to perform sequential modifications. For example, the amine can first be acylated with a molecule of interest, and the resulting product can then be used to react with a thiol-containing biomolecule via the maleimide group. This orthogonal reactivity is the foundation of its widespread use in creating well-defined bioconjugates.

Advanced Bioconjugation Strategies Employing 2 Maleimidoethylamine Hydrochloride

Maleimide-Thiol Click Chemistry in Biomacromolecular Conjugation

The reaction between a maleimide (B117702) and a thiol, often referred to as maleimide-thiol "click" chemistry, is a widely used method for bioconjugation due to its high specificity and efficiency. lumiprobe.comresearchgate.net This Michael-type addition reaction is highly chemoselective for thiols, particularly the sulfhydryl group of cysteine residues in proteins, within a pH range of 6.5 to 7.5. nih.govaxispharm.commdpi.com This selectivity is a significant advantage, as it minimizes side reactions with other nucleophilic groups, such as the amines found in lysine (B10760008) residues, which are typically protonated and less reactive at this pH. nih.govmdpi.com The reaction proceeds rapidly under mild, physiological conditions, often without the need for a catalyst, and produces a stable thioether linkage. researchgate.netnih.gov

Reaction Kinetics and Efficiency in Aqueous Environments

The kinetics of the maleimide-thiol reaction are a key factor in its widespread adoption for bioconjugation. The reaction is generally fast and high-yielding. researchgate.netjove.com In aqueous environments, the rate of the thiol-maleimide addition can be influenced by several factors, including pH, the pKa of the thiol, and the presence of catalysts. rsc.orgnih.gov The reaction rate tends to increase with pH up to about 7.5, beyond which the potential for competing reactions with amines increases. researchgate.net

Considerations for Thiol Accessibility and Reactivity on Biological Substrates

For a successful conjugation, the target thiol groups on the biomacromolecule must be accessible and in a reactive state. In proteins, cysteine residues can form disulfide bonds, which are unreactive towards maleimides. lumiprobe.comwindows.net Therefore, a crucial step prior to conjugation is the reduction of these disulfide bridges. Reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used for this purpose. lumiprobe.comnih.gov However, excess reducing agents, particularly DTT which contains reactive thiols, must be removed before the addition of the maleimide reagent to prevent unwanted side reactions. nih.gov

The accessibility of the cysteine residue is also a critical factor. Cysteine residues buried within the protein's three-dimensional structure may not be available for conjugation. acs.org Site-directed mutagenesis is a powerful technique used to introduce cysteine residues at specific, solvent-accessible locations on a protein's surface, enabling precise, site-specific labeling without significantly altering the protein's function. acs.org

Conjugation with Proteins and Peptides for Functionalization

The functionalization of proteins and peptides through conjugation with molecules like 2-Maleimidoethylamine hydrochloride opens up a vast array of applications in research and therapeutics. This process allows for the attachment of various moieties, including fluorescent dyes, affinity tags, and therapeutic agents. researchgate.net

Site-Specific Labeling and Modification of Cysteine Residues

Cysteine is an ideal target for site-specific modification due to its relatively low abundance in proteins and the unique reactivity of its thiol group. nih.govacs.org Maleimides are the most prevalent functional group for coupling to cysteine residues because the reaction is highly specific and efficient. nih.gov This specificity allows for the precise attachment of a label or drug to a predetermined site on a protein, which is crucial for creating homogeneous and well-defined bioconjugates. nih.govacs.org This level of control is often achieved by engineering proteins to have a single, reactive cysteine at a desired location. nih.gov Studies have demonstrated that this approach can yield conjugation efficiencies of 70-90% with specificities greater than 95%. acs.org

Impact on Protein Conformation and Biological Activity Post-Conjugation

A significant consideration in any bioconjugation strategy is the potential impact of the modification on the protein's structure and function. The covalent attachment of a molecule to a protein can potentially alter its conformation, which may in turn affect its biological activity. However, when site-specific labeling is performed at a carefully chosen, solvent-accessible location that is not critical for the protein's folding or active site, the protein's function can often be preserved. acs.org For instance, studies have shown that fluorescently labeled proteins, where the dye is attached to an engineered cysteine, retain their functionality. acs.org However, it is important to note that the succinimidyl thioether linkage formed can be unstable under certain in vivo conditions, potentially leading to a retro-Michael reaction and deconjugation. nih.gov

Development of Antibody-Drug Conjugates (ADCs) and Related Therapeutics

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. axispharm.comnih.gov The linker technology used to attach the drug to the antibody is a critical component of ADC design, and maleimide chemistry has been widely employed for this purpose. researchgate.netnih.gov 2-Maleimidoethylamine hydrochloride can serve as a precursor for creating linkers that connect cytotoxic payloads to antibodies. medchemexpress.comchemimpex.com

The conjugation is typically achieved by first reducing the interchain disulfide bonds of the antibody to generate free thiol groups, which then react with a maleimide-functionalized drug-linker. nih.gov This approach allows for a degree of site-specificity and can produce ADCs with a defined drug-to-antibody ratio (DAR). nih.gov However, the stability of the resulting thiosuccinimide linkage is a significant concern, as its reversal in vivo can lead to premature release of the drug and off-target toxicity. nih.govnih.gov To address this, "next-generation maleimides" and other strategies are being developed to create more stable linkages for improved therapeutic outcomes. nih.govnih.gov

Linker Design and Stability in ADC Constructs

The linker in an Antibody-Drug Conjugate (ADC) is a critical component that connects the antibody to the cytotoxic payload, profoundly influencing the ADC's efficacy and safety. nih.gov The design of this linker must balance two opposing requirements: it needs to be highly stable in systemic circulation to prevent premature drug release, which can cause off-target toxicity, while also being efficiently cleavable to release the drug upon reaching the target tumor tissue. nih.gov

Maleimide-based linkers, which react with cysteine thiols to form a thioether bond, are widely used in ADC development. However, the stability of this resulting succinimide (B58015) ring has been a subject of extensive research. The thioether bond formed through the Michael addition of a thiol to a maleimide can undergo a retro-Michael reaction, leading to deconjugation of the payload from the antibody. This is particularly relevant in the in vivo environment where plasma proteins like albumin, which has a free cysteine residue, can facilitate this exchange, compromising the ADC's stability.

To address this instability, next-generation maleimides and alternative conjugation strategies have been developed. For instance, dibromomaleimides can react with two thiols from a reduced disulfide bond, creating a stable, re-bridged structure. researchgate.net Another approach involves the hydrolysis of the succinimide ring post-conjugation to form a stable maleamic acid derivative, which is resistant to deconjugation. ucl.ac.uk Research has also explored alternatives to maleimides altogether, such as carbonylacrylic reagents, which form highly stable and irreversible thioether conjugates, overcoming the lability associated with traditional maleimide linkers. nih.gov

| Linker Characteristic | Importance in ADC Design | Key Findings/Strategies |

| Stability in Circulation | Prevents premature drug release and off-target toxicity. | Traditional maleimide-thiol linkages can be reversible; strategies to enhance stability include maleimide hydrolysis or using next-generation maleimides (e.g., dibromomaleimides). researchgate.netucl.ac.uk |

| Cleavability at Target | Ensures efficient release of the cytotoxic payload inside cancer cells. | Linkers can be designed to be cleaved by tumor-specific conditions, such as low pH or high concentrations of enzymes like cathepsins. |

| Impact on Antibody Structure | Minimizes aggregation and preserves the antibody's binding affinity. | Conjugation can decrease the conformational stability of the antibody; linker choice affects the hydrophobicity and aggregation propensity of the ADC. researchgate.net |

| Homogeneity | Ensures a consistent product with a defined Drug-Antibody Ratio (DAR) for predictable efficacy and safety. | Controlled conjugation methods are crucial for producing homogeneous ADCs. nih.gov |

Achieving Defined Drug-Antibody Ratios (DAR) through Controlled Conjugation

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. A heterogeneous mixture with a wide range of DAR values can lead to inconsistent clinical outcomes. ADCs with a low DAR may lack potency, while those with a high DAR (>4) can exhibit faster clearance rates and increased off-target toxicity. ucl.ac.uk Consequently, methods that allow for precise control over the DAR are highly sought after.

The use of maleimide-based chemistry, targeting either native or engineered cysteine residues, has been central to achieving controlled conjugation. One common method involves the partial or complete reduction of the antibody's interchain disulfide bonds, typically with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP), to expose free thiol groups for conjugation. nih.gov By carefully controlling the reaction conditions—such as the stoichiometry of the reducing agent and the linker-drug, pH, temperature, and reaction time—it is possible to influence the final DAR. nih.govnih.gov

For example, studies have shown that using next-generation maleimides (NGMs) that bridge the two thiols from a reduced disulfide bond can generate near-homogeneous ADCs with good yields. researchgate.netnih.gov By adjusting the amount of NGM-drug conjugate added, a series of ADCs with controlled DARs of 1, 2, 3, and 4 have been successfully prepared from the antibody trastuzumab. nih.gov Optimization of bioconjugation reactions has demonstrated that factors like the choice of organic co-solvent (e.g., DMF over DMSO) and the concentration of the linker can significantly improve the average DAR, pushing it towards the optimal value of four for many toxin classes. nih.gov

| Parameter | Condition | Effect on DAR | Reference |

| Reducing Agent (TCEP) | 2 equivalents | Prepares antibody for conjugation | researchgate.net |

| Reducing Agent (TCEP) | 6-7 equivalents | Increased reduction for higher DAR targets | researchgate.net |

| Linker-Drug Stoichiometry | 5 equivalents (1.25 eq. per disulfide) | Achieved DARs of 3.0-3.8 | nih.gov |

| Organic Co-solvent | DMF (10%) | Increased average DAR compared to DMSO or 1,4-dioxane | nih.gov |

| Temperature | 37 °C | Higher DAR compared to 4 °C | researchgate.netnih.gov |

| pH | 8.0 | Favorable for thiol-maleimide reaction | researchgate.net |

Conjugation with Oligonucleotides and Nucleic Acid Analogs

The versatility of maleimide-thiol chemistry extends beyond proteins to the conjugation of other important biomolecules, such as oligonucleotides and their analogs, including peptide nucleic acids (PNAs). creative-biolabs.com This capability is crucial for applications in diagnostics, therapeutics (e.g., antisense oligonucleotides and siRNA delivery), and nanotechnology. 2-Maleimidoethylamine hydrochloride provides a convenient linker for this purpose, as its maleimide end can react with a thiol-modified oligonucleotide, while its primary amine can be used for subsequent attachment to other molecules or surfaces.

The process typically involves synthesizing an oligonucleotide with a thiol group at one of its termini or at an internal position. This is often achieved by incorporating a thiol modifier during solid-phase oligonucleotide synthesis. The thiol-modified oligonucleotide can then be reacted with a maleimide-functionalized molecule, such as a carrier protein, a fluorescent dye, or a nanoparticle.

Commercial kits are available that streamline the conjugation of thiol-modified oligonucleotides to maleimide-activated surfaces or nanoparticles. sigmaaldrich.com These kits provide the necessary buffers and reagents to perform the covalent linkage efficiently. The reaction is specific between the maleimide and thiol groups and proceeds rapidly under mild conditions, which helps to preserve the integrity and biological function of the oligonucleotide. sigmaaldrich.com

| Component | Function |

| Thiol-Modified Oligonucleotide | The nucleic acid component to be conjugated, featuring a reactive -SH group. |

| Maleimide-Functionalized Molecule | The conjugation partner (e.g., protein, nanoparticle, dye) activated with a maleimide group. |

| Reaction Buffer | Typically a buffer with a pH between 6.5 and 7.5 to facilitate the specific thiol-maleimide reaction while minimizing side reactions. |

| Reducing Agent (optional) | A mild reducing agent like TCEP may be used to ensure the oligonucleotide's thiol group is in its reduced, reactive state. |

Exploration of Reversible and Irreversible Bioconjugation Linkages

The stability of the bond formed during bioconjugation is a critical parameter that can be tailored for specific applications. The linkage can be designed to be either permanent (irreversible) or cleavable (reversible) under certain conditions. Maleimide-based chemistry offers a unique platform where the nature of the linkage can be controlled. rsc.orgnih.gov

An irreversible linkage is desired for applications requiring high stability, such as in the creation of robust imaging agents or stable ADCs where the payload is released by enzymatic cleavage of a different part of the linker. nih.gov While the standard maleimide-thiol adduct was once considered irreversible, its susceptibility to thiol-exchange reactions in vivo demonstrates a form of reversibility. nih.gov To achieve true irreversibility, strategies have been developed to transform the initial conjugate. One effective method is the hydrolysis of the maleimide ring to the corresponding maleamic acid, a reaction that can be promoted by adjusting the pH and temperature post-conjugation. researchgate.net This hydrolyzed form is stable and not susceptible to cleavage by thiols. researchgate.net

Conversely, reversible linkages are advantageous for applications like affinity purification or drug delivery systems where the release of the biomolecule is triggered by a specific stimulus, such as a reducing agent. rsc.orgnih.gov By designing the maleimide reagent appropriately, it is possible to create a conjugate that is stable under normal physiological conditions but can be cleaved in a reducing environment, such as the high glutathione (B108866) concentration inside a cell. researchgate.net For example, dibromomaleimides can be used to create linkages that are cleavable in the presence of thiols. rsc.orgresearchgate.net This tunable nature allows for the rational design of bioconjugates with precisely controlled release profiles.

| Linkage Type | Chemistry Principle | Key Feature | Application Example |

| Irreversible | The initial thiol-maleimide adduct is converted via hydrolysis to a stable maleamic acid ring. researchgate.net | The resulting conjugate is highly stable and resistant to thiol-exchange reactions. nih.govresearchgate.net | Creating stable antibody-drug conjugates or long-lasting fluorescently labeled proteins for imaging. rsc.org |

| Reversible | The maleimide-derived linker is designed to be susceptible to cleavage in a specific chemical environment (e.g., high thiol concentration). rsc.orgnih.gov | Allows for the controlled release of the conjugated molecule from its partner upon a specific trigger. | Reversible biotinylation of proteins for affinity purification; stimulus-responsive drug delivery. rsc.orgnih.gov |

Applications in Material Science and Nanotechnology Mediated by 2 Maleimidoethylamine Hydrochloride

Surface Functionalization of Nanoparticles for Biomedical Applications

The ability to modify the surface of nanoparticles is crucial for their use in medicine. Surface functionalization can improve stability, biocompatibility, and, most importantly, enable targeted delivery to specific cells or tissues. 2-Maleimidoethylamine hydrochloride serves as a key intermediary in this process, providing a maleimide (B117702) "handle" on the nanoparticle surface for the attachment of targeting ligands, drugs, or imaging agents. creative-biolabs.com

Covalent Immobilization onto Iron Oxide Nanoparticles

Magnetic iron oxide nanoparticles (IONPs) are of significant interest for applications such as magnetic resonance imaging (MRI) contrast enhancement, magnetic cell separation, and targeted drug delivery. nih.govnih.govmdpi.com To achieve this, their surfaces must be modified to prevent aggregation and to attach bioactive molecules.

A common strategy involves coating the IONPs with a polymer layer that provides functional groups for further modification. mdpi.com For instance, IONPs can be coated with a material that presents carboxylic acid groups on its surface. These groups can then be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). Following activation, 2-Maleimidoethylamine hydrochloride is introduced, and its primary amine reacts with the activated carboxyl groups to form a stable amide bond. nih.gov This reaction covalently immobilizes the maleimide moiety onto the nanoparticle surface, making it available for the subsequent attachment of thiol-containing molecules, such as targeting peptides or drug payloads. This multi-step functionalization is a versatile method for preparing advanced, targeted IONP-based nanotheranostics. nih.gov

Integration with Polymeric Micelles as Nanocarriers

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. nih.govresearchgate.net They typically consist of a hydrophobic core, capable of encapsulating poorly water-soluble drugs, and a hydrophilic shell that provides stability and biocompatibility in the bloodstream. nih.govnih.gov The versatility of these nanocarriers can be enhanced by introducing reactive functional groups onto their surface.

2-Maleimidoethylamine hydrochloride can be used to functionalize the constituent block copolymers before they self-assemble. For example, a polymer with pendant carboxyl groups can be reacted with 2-Maleimidoethylamine hydrochloride to introduce maleimide groups. nih.gov When the resulting amphiphilic polymer self-assembles into a micelle, the maleimide groups can be positioned on the surface of the hydrophilic shell. These surface-exposed maleimide groups can then be used to attach targeting ligands (e.g., antibodies or peptides) that guide the micelle to cancer cells or other specific sites in the body. rsc.org This approach has been explored for creating micelles that can quench high levels of glutathione (B108866) in cancer cells, potentially increasing the efficacy of co-delivered chemotherapy drugs like doxorubicin. rsc.org

Below is a table summarizing the properties of functionalized polymeric micelles for drug delivery.

| Polymer System | Functional Group | Drug Loaded | Key Findings |

| Maleimide-functionalized Polycaprolactone | 2,3-diiodomaleimide | Doxorubicin (DOX) | Effectively quenched glutathione; exhibited pH-dependent drug release with a loading capacity of 3.5%. rsc.org |

| Poly(2-oxazoline)-Elastin-Like Polypeptide Conjugates | Maleimide | Paclitaxel (B517696) | Formed nanoparticles that solubilized paclitaxel with up to 8 wt% loading. nih.gov |

| PEG-b-PBLG | Disulfide bond | Camptothecin | Micelles displayed a size of 20–125 nm and a drug loading capacity up to 12%. nih.gov |

Synthesis and Modification of Hydrogels and Polymeric Materials

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively used in tissue engineering and drug delivery due to their high water content and structural similarity to the native extracellular matrix (ECM). 2-Maleimidoethylamine hydrochloride is instrumental in both the formation of these networks and their functionalization for specific biological interactions.

Crosslinking Mechanisms in Hydrogel Formation

A primary application of the maleimide group introduced by 2-Maleimidoethylamine hydrochloride is in the crosslinking of hydrogels. A common and highly efficient method involves the Michael addition reaction between maleimide-functionalized polymers and thiol-containing crosslinkers. nih.gov

In a typical synthesis, a natural polymer like hyaluronic acid (HA) is first functionalized with maleimide groups (termed HA-Mal). nih.gov This HA-Mal is then mixed with a crosslinker that has at least two thiol (-SH) groups, such as dithiol-polyethylene glycol (PEG-dithiol). The maleimide groups on the HA chains react rapidly and specifically with the thiol groups of the PEG crosslinker at physiological pH. nih.gov This "click chemistry" reaction forms stable thioether bonds, effectively crosslinking the polymer chains and leading to the formation of a hydrogel network. The speed and specificity of this reaction allow for the encapsulation of cells within the hydrogel in situ under biocompatible conditions. nih.gov

Introduction of Maleimide Functional Groups for Bioconjugation within Polymer Networks

The introduction of maleimide groups onto polymers like hyaluronic acid or gelatin is a key step in creating versatile hydrogel platforms. nih.gov This is achieved by leveraging the primary amine of 2-Maleimidoethylamine hydrochloride to react with the carboxyl groups naturally present on these biopolymers.

The process typically involves activating the polymer's carboxyl groups with EDC and NHS. nih.gov This activation makes the carboxyl groups susceptible to nucleophilic attack by the primary amine of 2-Maleimidoethylamine hydrochloride, resulting in the formation of a stable amide linkage. This reaction effectively grafts the maleimide functional group onto the polymer backbone. nih.gov The resulting maleimide-functionalized polymer can then be used not only for crosslinking but also for the covalent attachment of bioactive molecules, such as cell adhesion peptides (e.g., RGD), to create a more biologically active and cell-responsive material. nih.gov

The table below outlines the synthesis of a maleimide-functionalized hydrogel.

| Step | Reagents | Purpose | Outcome |

| 1. Polymer Activation | Hyaluronic Acid (HA), EDC, NHS | To activate the carboxyl groups on the HA backbone. | Activated HA ready for conjugation. |

| 2. Maleimide Functionalization | Activated HA, 1-(2-aminoethyl) maleimide hydrochloride | To covalently attach the maleimide group to the polymer. | Maleimide-functionalized Hyaluronic Acid (HA-Mal). nih.gov |

| 3. Crosslinking | HA-Mal, di-thiol PEG | To form the hydrogel network via Michael addition. | Crosslinked HA-Mal hydrogel. nih.gov |

| 4. Bioconjugation (Optional) | HA-Mal, Thiol-containing peptides (e.g., RGD) | To incorporate bioactive signals into the hydrogel network. | Bio-functionalized HA-Mal-RGD hydrogel. nih.gov |

Development of Biosensors and Bio-interfacing Materials

The ability to create surfaces and materials that can specifically interact with and detect biological molecules is fundamental to the development of biosensors and advanced bio-interfacing materials. The maleimide functional group, introduced via 2-Maleimidoethylamine hydrochloride, provides a powerful tool for the controlled immobilization of biorecognition elements (e.g., enzymes, antibodies, peptides) onto various substrates.

By functionalizing materials such as hydrogels or nanoparticles with maleimide groups, researchers can create platforms for building sophisticated bio-interfaces. nih.gov For example, maleimide-functionalized hydrogels can be used to study how cells respond to specific biochemical and physical cues. nih.gov By conjugating peptides like RGD—a known cell adhesion motif—to the hydrogel network, it is possible to create 3D cell culture models that mimic specific aspects of the native tissue microenvironment. nih.gov These platforms are invaluable for studying cell behavior, disease progression, and for testing the efficacy of new therapies. nih.gov Similarly, maleimide-functionalized surfaces on biosensor chips can be used to covalently bind thiol-containing antibodies or enzymes, creating a stable and oriented immobilization that is crucial for sensitive and reliable detection of target analytes.

Immobilization of Biomolecules onto Sensor Surfaces

The covalent immobilization of biomolecules is a critical step in the fabrication of highly sensitive and stable biosensors. mdpi.com 2-Maleimidoethylamine hydrochloride serves as a key reagent in strategies designed to create thiol-reactive surfaces for the specific and stable attachment of biomolecules. nih.gov

The process leverages the well-established "click" chemistry between a maleimide group and a thiol (sulfhydryl) group, which forms a stable thioether bond under mild, physiological conditions. researchgate.netrsc.org This reaction is highly specific, minimizing non-specific binding and ensuring that the biomolecule is oriented correctly, which is crucial for its biological activity and, consequently, the sensor's performance. nih.govresearchgate.net

A common strategy for modifying a sensor surface, such as gold or glass, involves several steps:

Surface Activation: The sensor substrate is first functionalized with a self-assembled monolayer (SAM) that presents accessible functional groups, such as carboxylic acids or N-hydroxysuccinimide (NHS) esters. nih.govnih.gov For instance, a gold surface can be treated with a carboxyl-terminated alkanethiol like 12-mercaptododecanoic acid.

Linker Conjugation: The primary amine of 2-Maleimidoethylamine hydrochloride is then reacted with the activated surface. For example, it can form a stable amide bond with an NHS ester-activated surface. nih.gov This step effectively converts the initial surface into one that presents reactive maleimide groups.

Biomolecule Immobilization: A biomolecule containing a free thiol group, such as a cysteine-containing protein, enzyme, or a thiolated nucleic acid, is introduced. nih.gov The thiol group specifically reacts with the surface-bound maleimide, resulting in the covalent and stable immobilization of the biomolecule onto the sensor. nih.govnih.gov

One detailed study demonstrated this approach for creating a highly stable enzyme-functionalized surface for analysis with Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. nih.gov Researchers first created a monolayer of 12-mercaptododecanoic acid NHS ester, then reacted it with 1-(2-aminoethyl)-maleimide (the free base form of 2-Maleimidoethylamine hydrochloride) to generate a thiol-reactive surface. This platform was then used to covalently attach a thiol-modified molecule, which in turn allowed for the stable binding of a histidine-tagged enzyme. The resulting immobilized enzyme showed significantly higher stability compared to conventional immobilization methods, enabling the real-time monitoring of biocatalytic reactions over extended periods. nih.gov This methodology highlights the compound's role in developing robust analytical devices for biocatalysis and diagnostics.

Creation of Functionalized Colloidal Hydrogel Particles

2-Maleimidoethylamine hydrochloride is instrumental in the synthesis of advanced hydrogel systems, particularly for tissue engineering and regenerative medicine. mdpi.com It is used to functionalize natural polymers like hyaluronic acid (HA) and dextran (B179266), transforming them into versatile platforms that can be precisely crosslinked and modified with bioactive signals. mdpi.comnih.govfinabio.net

The synthesis of maleimide-functionalized hyaluronic acid (HA-Mal) is a prime example of this application. nih.govmdpi.comnih.gov Hyaluronic acid, a major component of the natural extracellular matrix (ECM), is an attractive biomaterial but lacks inherent sites for cell adhesion. nih.gov By introducing maleimide groups, HA can be readily modified with cell-adhesive peptides. The synthesis process typically involves:

Carboxyl Group Activation: The carboxylic acid groups on the glucuronic acid units of the HA backbone are activated using carbodiimide (B86325) chemistry, commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). nih.govmdpi.com

Maleimide Conjugation: 2-Maleimidoethylamine hydrochloride is added to the activated HA solution. The primary amine of the molecule reacts with the activated carboxyl groups to form a stable amide linkage, thereby grafting the maleimide functionality onto the HA backbone. nih.govmdpi.com

Purification: The resulting HA-Mal polymer is purified, typically through dialysis, to remove unreacted reagents. nih.gov

The resulting HA-Mal is a versatile macromer. researchgate.net The maleimide groups serve as reactive handles for Michael-type addition reactions with thiol-containing molecules. This allows for the formation of hydrogels through crosslinking with di-thiolated molecules, such as thiolated polyethylene (B3416737) glycol (PEG), and for the simultaneous or sequential attachment of cysteine-containing bioactive peptides, such as the cell-adhesive RGD (arginine-glycine-aspartic acid) sequence. nih.govnih.gov

Research findings have demonstrated the utility of these HA-Mal hydrogels as three-dimensional (3D) cell culture platforms that mimic the native cellular microenvironment. nih.govnih.gov In one study, HA-Mal was synthesized using 1-(2-aminoethyl) maleimide hydrochloride and crosslinked with a di-thiolated PEG to encapsulate liver cells. nih.gov By functionalizing the hydrogel with RGD peptides, researchers could study the specific effects of cell-matrix interactions on cell behavior. The results showed that hepatic stellate cells exhibited increased spreading and elongation in the RGD-functionalized hydrogels, demonstrating that the incorporation of adhesion motifs directly influenced cell phenotype. nih.gov This platform provides a powerful tool for systematically investigating the roles of physical and biochemical cues in both healthy and diseased tissue models. nih.govnih.gov Similarly, dextran has been functionalized with maleimide groups to create bioactive hydrogels capable of immobilizing biomolecules for tissue engineering applications. mdpi.comnanocs.net

Role in Chemical Biology and Therapeutic Research

Design and Development of Targeted Drug Delivery Systems

The quest for therapeutic agents that can selectively target diseased cells while sparing healthy tissues has driven the development of sophisticated drug delivery systems. 2-Maleimidoethylamine hydrochloride plays a crucial role in this endeavor by facilitating the construction of highly specific and effective drug-carrying nanosystems and conjugates. nih.gov

Preparation of Matrix Metalloproteinase (MMP)-2 Sensitive Nanosystems

Matrix metalloproteinases (MMPs) are a family of enzymes that are often overexpressed in the tumor microenvironment, making them an attractive target for cancer-specific drug delivery. Researchers have successfully utilized 2-Maleimidoethylamine hydrochloride in the preparation of MMP-2 sensitive nanosystems. medchemexpress.com These nanosystems are designed to remain stable in the bloodstream and only release their therapeutic payload upon encountering MMP-2 in the vicinity of a tumor.

The synthesis of these nanosystems often involves the use of 2-Maleimidoethylamine hydrochloride to link a hydrophilic polymer, such as polyethylene (B3416737) glycol (PEG), to a hydrophobic drug carrier. The linkage is designed to be cleavable by MMP-2. In the bloodstream, the hydrophilic PEG shell shields the drug-loaded core, preventing premature drug release and recognition by the immune system. Upon reaching the tumor site, the elevated levels of MMP-2 cleave the linker, leading to the shedding of the PEG layer and the subsequent release of the encapsulated drug directly to the cancer cells. This targeted approach enhances the therapeutic efficacy of the drug while minimizing systemic toxicity.

A notable example involves the development of MMP-2-responsive polymeric micelles. rsc.org In these systems, a self-assembling efflux inhibitor, PEG2k-pp-PE, which is sensitive to MMP-2, is used to construct the micelles. These micelles can encapsulate both water-soluble and water-insoluble drugs. The presence of the MMP-2 sensitive linker, which can be introduced using reagents like 2-Maleimidoethylamine hydrochloride, allows for tumor-specific drug release and has been shown to improve tumor targetability and decrease drug efflux, leading to enhanced anticancer activity. rsc.org

Peptide-Drug Conjugates (PDCs) and PROTAC-Linker Conjugates

The versatility of 2-Maleimidoethylamine hydrochloride extends to the synthesis of Peptide-Drug Conjugates (PDCs) and Proteolysis Targeting Chimeras (PROTACs), two promising classes of targeted therapeutics.

Peptide-Drug Conjugates (PDCs): PDCs utilize peptides as targeting moieties to deliver potent cytotoxic drugs to cancer cells. The maleimide (B117702) group of 2-Maleimidoethylamine hydrochloride can readily react with thiol groups present in cysteine residues of peptides, forming a stable covalent bond. The amine group can then be used to attach the cytotoxic drug, creating a complete PDC. This strategy allows for the precise and site-specific conjugation of the drug to the peptide, ensuring the preservation of the peptide's binding affinity and specificity for its target receptor on cancer cells. rsc.orgnih.gov

Research has demonstrated the use of maleimide-thiol chemistry in constructing peptibodies, which are peptide-Fc fusion proteins, for targeted drug delivery. nih.gov In one study, an FGFR1-targeting peptide was conjugated to a cytotoxic drug using a maleimide-based strategy. The resulting conjugate showed specific cytotoxicity towards FGFR1-expressing lung cancer cells. nih.gov

PROTAC-Linker Conjugates: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome. A critical component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand. 2-Maleimidoethylamine hydrochloride can serve as a valuable building block in the synthesis of these linkers. medchemexpress.commedchemexpress.com The amine functionality allows for its incorporation into the linker chain, while the maleimide group provides a reactive handle for conjugation to a cysteine residue on either the target protein ligand or the E3 ligase ligand. The length and composition of the linker are crucial for the efficacy of the PROTAC, and the use of versatile building blocks like 2-Maleimidoethylamine hydrochloride enables the synthesis of a diverse library of linkers for optimization. medchemexpress.com

Probing and Modulation of Biological Interactions and Pathways

Understanding the intricate network of interactions and signaling pathways within a cell is fundamental to deciphering disease mechanisms and identifying new therapeutic targets. 2-Maleimidoethylamine hydrochloride provides a chemical tool to probe and modulate these complex biological processes. nih.gov

Study of Cell Signaling Pathways and Cellular Interactions

The ability to control the cellular microenvironment is crucial for studying how cells respond to various stimuli and interact with their surroundings. Maleimide-functionalized hydrogels, which can be prepared using 2-Maleimidoethylamine hydrochloride, have emerged as a powerful platform for investigating cellular behavior.

In one study, hyaluronic acid (HA), a major component of the extracellular matrix, was modified with maleimide groups. nih.gov This was achieved through a reaction involving 1-(2-aminoethyl) maleimide hydrochloride. The resulting HA-maleimide (HA-Mal) hydrogel provided a scaffold for 3D cell culture. By incorporating cell-adhesive peptides, such as the RGD sequence, onto the maleimide-functionalized hydrogel, researchers could study the impact of specific cell-matrix interactions on the phenotype and function of liver cells. nih.gov This approach allows for the systematic investigation of how physical and biochemical cues within the microenvironment influence cell signaling pathways, such as those involved in liver fibrosis. nih.gov

Investigation of Intrinsically Disordered Protein (IDP) Dynamics and Binding

Advanced Diagnostic Assay Development

The development of sensitive and specific diagnostic assays is paramount for early disease detection and monitoring treatment efficacy. While 2-Maleimidoethylamine hydrochloride's properties make it a suitable candidate for the development of such assays, for instance, by linking antibodies or antigens to solid supports or reporter molecules, its specific and detailed application in the development of advanced diagnostic assays is not extensively described in the current scientific literature. nih.gov General principles of immunoassay development, such as ELISA, often rely on the conjugation of biomolecules, a process where maleimide chemistry can be applied. nih.govnih.gov However, direct and specific examples detailing the use of 2-Maleimidoethylamine hydrochloride in this context are not prominently featured in available research.

Detection of Specific Proteins and Biomarkers

2-Maleimidoethylamine hydrochloride serves as a critical heterobifunctional crosslinking agent in the targeted detection of specific proteins and biomarkers. chemimpex.com Its utility stems from the distinct reactivity of its two functional groups: a maleimide group and a primary amine group. creative-biolabs.com This dual functionality allows for a two-step conjugation process that is fundamental to the design of sensitive and specific diagnostic assays. chemimpex.com

The core principle behind its application is the highly selective reaction between the maleimide moiety and the sulfhydryl (thiol) group of a cysteine residue within a protein. axispharm.com This reaction, a Michael addition, proceeds efficiently under mild physiological conditions (typically pH 6.5-7.5), forming a stable thioether bond. axispharm.comresearchgate.net This specificity is crucial, as cysteine is a relatively rare amino acid, allowing for the site-specific labeling of proteins, provided a free cysteine is accessible. researchgate.net In many instances where a naturally accessible cysteine is not available, one can be introduced at a specific site through genetic engineering. researchgate.net

In a typical detection strategy, the target protein or biomarker, often an antibody or a specific antigen, is first labeled using 2-Maleimidoethylamine hydrochloride. If the protein does not have a free thiol group, existing disulfide bonds can be gently reduced to generate them. nih.govtcichemicals.com For example, dithiothreitol (B142953) (DTT) can be used to preferentially reduce disulfide bonds in the hinge region of antibodies, exposing sulfhydryl groups while leaving the antigen-binding domains intact. nih.gov The maleimide end of the crosslinker then covalently attaches to this site.

Once the protein is tagged with the maleimide linker, the free primary amine on the other end of the 2-Maleimidoethylamine molecule becomes available for further modification. This amine group can be conjugated to a variety of reporter molecules, such as enzymes (e.g., Horseradish Peroxidase (HRP) for use in an ELISA), affinity tags (e.g., biotin), or other signaling components. This versatility makes 2-Maleimidoethylamine hydrochloride an invaluable tool for creating custom detection reagents. For instance, it is instrumental in the development of antibody-drug conjugates (ADCs) and other immunoconjugates for therapeutic and diagnostic purposes. chemimpex.comnih.gov

| Parameter | Recommended Condition | Rationale/Notes | Source |

|---|---|---|---|

| pH | 6.5 - 7.5 | Optimizes the chemoselectivity for thiol groups over other nucleophilic groups like amines. At this pH, the thiol is sufficiently deprotonated to the reactive thiolate form. | axispharm.comresearchgate.net |

| Temperature | Room Temperature (25°C) or 4°C | The reaction is efficient at room temperature. Incubation at 4°C overnight can also be used. | tcichemicals.com |

| Reaction Time | ~2 hours | Sufficient time for the conjugation to proceed to completion under typical conditions. | tcichemicals.com |

| Buffer Composition | Phosphate, HEPES, or Tris buffers | Buffers should be free of extraneous thiol-containing agents. Degassing the buffer can help prevent re-oxidation of sulfhydryl groups. | |

| Protein Pre-treatment (Optional) | Reduction with DTT or TCEP | Necessary if the target protein lacks free sulfhydryl groups to reduce existing disulfide bonds. Excess reducing agent must be removed before adding the maleimide compound. | nih.gov |

Fluorescent Labeling and Imaging Probes

The structure of 2-Maleimidoethylamine hydrochloride is ideally suited for the synthesis of custom fluorescent probes for protein labeling and cellular imaging. sigmaaldrich.com Its role as a linker allows for the covalent attachment of a fluorescent dye to a specific protein, enabling researchers to visualize and track biomolecules within complex biological systems. plos.org

The synthesis of a fluorescent probe using this compound involves a two-stage process. First, the primary amine of 2-Maleimidoethylamine hydrochloride is reacted with a fluorophore that has been functionalized with an amine-reactive group, typically an activated ester like N-hydroxysuccinimide (NHS) ester or a carboxyl group activated by a carbodiimide (B86325) such as EDAC. plos.org This reaction forms a stable amide bond, linking the fluorophore to the maleimide crosslinker. The resulting molecule is a thiol-reactive fluorescent probe.

In the second stage, this newly synthesized probe is incubated with the target protein or peptide. The maleimide group of the probe selectively reacts with free sulfhydryl groups on the target biomolecule, covalently labeling it with the fluorescent dye. biotium.com This site-specific labeling strategy is a cornerstone of bioconjugation, as it allows for precise control over the placement of the fluorescent tag on the protein of interest. axispharm.comresearchgate.net

These custom-synthesized fluorescent probes are widely used in various research applications:

Fluorescence Microscopy: Labeled proteins can be visualized in living or fixed cells to study their localization, trafficking, and interactions with other cellular components. nih.gov

Flow Cytometry: Cells expressing a specific surface protein can be labeled and quantified.

In-gel Fluorescence: Proteins separated by electrophoresis can be specifically detected in-gel without the need for western blotting.

The ability to create these probes from 2-Maleimidoethylamine hydrochloride provides a flexible platform for researchers, as a wide variety of fluorescent dyes can be incorporated to suit the specific experimental requirements, such as the desired wavelength for excitation and emission or the photostability of the dye. biotium.com

| Fluorophore Class | Example Dyes | Typical Excitation/Emission (nm) | Key Features | Source |

|---|---|---|---|---|

| Cyanine Dyes | Cy3, Cy5 | ~550/570 (Cy3), ~650/670 (Cy5) | Bright and photostable, available in a wide range of wavelengths. | rsc.org |

| BODIPY Dyes | BDP-CN | ~500/512 | High quantum yield, narrow emission spectra, less sensitive to solvent polarity. | nih.gov |

| Naphthalimides | SN-2NI, SD-NI | ~435/~530 | Large Stokes shift, can be designed for specific targeting. | nih.gov |

| CF Dyes | Various CF Dyes | Wide range available | Engineered for superior brightness, photostability, and water solubility. | biotium.com |

| Fluorescein | Fluoresceinamine (FAM) | ~494/518 | Classic green fluorophore, pH-sensitive fluorescence. | plos.org |

Mechanistic Insights into the Reactivity of 2 Maleimidoethylamine Hydrochloride

Detailed Analysis of Maleimide (B117702) Moiety Reactivity

The maleimide group is an α,β-unsaturated carbonyl system, which renders the carbon-carbon double bond susceptible to attack by nucleophiles. This inherent reactivity is the cornerstone of its widespread use in chemical synthesis.

Nucleophilic Attack Mechanisms

The primary mechanism of reaction for the maleimide moiety is nucleophilic attack. Electron-rich species, or nucleophiles, are drawn to the electron-deficient carbon atoms of the double bond. The process typically involves the formation of a new single bond between the nucleophile and one of the carbons of the former double bond. This can be conceptualized as an addition reaction across the double bond.

The attack can be initiated by various nucleophiles, with the reaction rate and specificity being influenced by the nature of the nucleophile, the solvent, and the pH of the reaction medium. The general mechanism involves the lone pair of electrons from the nucleophile attacking one of the carbons of the maleimide's double bond. This leads to the formation of a carbanionic intermediate, which is subsequently protonated to yield the final adduct. The process is often a concerted reaction, where bond formation and breaking occur simultaneously. youtube.commasterorganicchemistry.com

Michael Addition Reactions with Thiol and Amine Nucleophiles

The Michael addition, a type of conjugate addition, is the most prominent reaction involving maleimides. This reaction is particularly efficient with soft nucleophiles like thiols and amines.

Thiol Nucleophiles: The reaction of maleimides with thiol groups (present in cysteine residues of proteins, for instance) is a cornerstone of bioconjugation chemistry. researchgate.net The thiolate anion, being a potent nucleophile, readily attacks the β-carbon of the maleimide ring, leading to the formation of a stable thiosuccinimide linkage. mdpi.com This reaction is highly specific for thiols within a pH range of 6.5-7.5, exhibiting reaction rates that are approximately 1000 times faster than with amine nucleophiles at a neutral pH. researchgate.netmdpi.com This selectivity is attributed to the lower pKa of the thiol group compared to the ε-amino group of lysine (B10760008), resulting in a higher concentration of the more nucleophilic thiolate at this pH. mdpi.com

Amine Nucleophiles: Primary and secondary amines can also participate in Michael addition reactions with maleimides. The lone pair of electrons on the nitrogen atom initiates the nucleophilic attack on the maleimide double bond. While the reaction with amines is generally slower than with thiols at neutral pH, it can be a significant pathway, especially at higher pH values where the concentration of the deprotonated, more nucleophilic amine increases. In some cases, the initial Michael addition product can undergo further intramolecular reactions. For instance, the presence of a primary amine in the vicinity of the newly formed thioether linkage can lead to an intramolecular nucleophilic substitution, resulting in a rearranged product. mdpi.com

Influence of the Hydrochloride Salt on Solubility and Reaction Kinetics

The hydrochloride salt form of 2-Maleimidoethylamine significantly impacts its physicochemical properties, most notably its solubility in aqueous media. The presence of the charged ammonium (B1175870) group enhances the polarity of the molecule, leading to a substantial increase in water solubility compared to its free base counterpart. nih.gov This improved solubility is a critical advantage in many applications, particularly in bioconjugation, where reactions are often carried out in aqueous buffers.

The enhanced solubility can also influence reaction kinetics. By allowing for higher effective concentrations of the maleimide reagent in the reaction medium, the hydrochloride salt can lead to faster reaction rates. Furthermore, the pH of the solution, which is influenced by the hydrochloride salt, plays a crucial role in determining the nucleophilicity of the reacting species. For instance, the rate of Michael addition with thiols is pH-dependent, with optimal rates typically observed in the slightly acidic to neutral pH range where a sufficient concentration of the highly nucleophilic thiolate anion is present. researchgate.netmdpi.com The hydrochloride salt can help maintain a suitable pH for these reactions.

| Compound Form | Water Solubility (µg/mL) | Fold Improvement | Log P |

|---|---|---|---|

| Free Base (KRM-II-81) | ~467.5 | - | 1.763 ± 0.12 |

| Hydrochloride Salt (KRM-II-81·HCl) | 5563 ± 15 | ~13-14 | 0.53 ± 0.06 |

Data based on a study of KRM-II-81 and its hydrochloride salt, illustrating the typical effect of salt formation on solubility and lipophilicity. nih.gov

Stability of Thiosuccinimide Linkages in Biological Environments

While the thiosuccinimide linkage formed from the reaction of a maleimide and a thiol is widely used, its stability in biological environments is a critical consideration. The linkage is susceptible to degradation through a retro-Michael reaction, which can lead to the dissociation of the conjugate. mdpi.comnih.gov

Retro-Michael Reactions and Their Implications

The retro-Michael reaction is the reverse of the Michael addition, where the thiosuccinimide adduct reverts to the original maleimide and thiol. This process is often facilitated by the presence of other thiols in the biological milieu, such as glutathione (B108866), which is abundant in the intracellular environment. d-nb.infonih.gov The free maleimide can then react with these endogenous thiols, leading to an exchange reaction and the release of the originally conjugated molecule. d-nb.infonih.gov This can result in off-target effects and a reduction in the efficacy of targeted therapies like antibody-drug conjugates (ADCs). d-nb.info The instability of the thiosuccinimide linkage is a significant drawback that has prompted research into strategies to enhance its robustness. nih.gov

Strategies for Enhancing Linkage Robustness and Preventing Degradation

Several strategies have been developed to overcome the instability of the thiosuccinimide linkage and prevent its degradation. These approaches aim to create more stable connections that can withstand the conditions found in biological systems.

One common strategy is to induce the hydrolysis of the thiosuccinimide ring. iris-biotech.de The ring-opened product is a stable thioether that is no longer susceptible to the retro-Michael reaction. d-nb.infoiris-biotech.de This hydrolysis can be accelerated by incorporating electron-withdrawing groups on the N-substituent of the maleimide or by designing "self-hydrolyzing" maleimides. iris-biotech.dersc.org

Another innovative approach involves a transcyclization reaction. nih.govnih.govresearchgate.net In this method, a nucleophilic group, such as an amine, positioned near the thiosuccinimide linkage, attacks the carbonyl group of the succinimide (B58015) ring. This leads to the formation of a more stable, often six-membered, ring structure that is resistant to retro-Michael reactions. nih.govresearchgate.netnih.gov

Furthermore, the use of "next-generation maleimides," such as dibromomaleimides, allows for the addition of two thiol groups, creating a more stable, dual-functionalized conjugate that is not prone to the same degradation pathways as traditional thiosuccinimide linkages. nih.gov These advanced linkers offer greater stability while retaining the favorable reaction kinetics of maleimides. nih.gov

| Strategy | Mechanism | Outcome | Reference |

|---|---|---|---|

| Ring-Opening Hydrolysis | Nucleophilic attack by water on a succinimide carbonyl, often facilitated by neighboring groups. | Forms a stable, ring-opened thioether that is resistant to retro-Michael reaction. | iris-biotech.dersc.org |

| Transcyclization | Intramolecular nucleophilic attack by a nearby amine on the succinimide ring. | Forms a more stable heterocyclic ring structure, preventing retro-Michael reaction. | nih.govnih.govresearchgate.net |

| Use of Next-Generation Maleimides (e.g., Dibromomaleimides) | Consecutive addition of a thiol and an amine or two thiols to a modified maleimide. | Creates a stable, dual-functionalized conjugate that is not susceptible to retro-Michael reaction. | nih.gov |

Future Directions and Emerging Research Avenues for 2 Maleimidoethylamine Hydrochloride

Integration with Orthogonal Click Chemistry Methodologies

The development of dual-functional linkers is a significant step towards creating more complex bioconjugates. The primary amine of 2-Maleimidoethylamine hydrochloride can be readily modified to incorporate a second reactive handle, enabling its participation in orthogonal "click" chemistry reactions. This allows for the sequential and specific attachment of different molecules to a central scaffold.

One promising approach involves the synthesis of heterobifunctional linkers that contain both a maleimide (B117702) group and a group suitable for another type of click reaction, such as an alkyne for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a strained alkene/alkyne for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). oup.comcreative-biolabs.com For instance, the amine of 2-Maleimidoethylamine could be reacted with a molecule containing an alkyne, creating a linker with both a thiol-reactive maleimide and an azide-reactive alkyne. This would allow for the attachment of a thiol-containing biomolecule (like a peptide) and an azide-containing molecule (like a drug or imaging agent) to the same linker.

Furthermore, the concept of using multiple, mutually orthogonal click reactions in a single pot is gaining traction. rsc.org A trifunctional linker has been demonstrated to undergo thiol-Michael addition (the reaction of the maleimide group), CuAAC, and inverse electron demand Diels-Alder (iEDDA) reactions orthogonally. rsc.orgelsevierpure.com By analogy, a derivative of 2-Maleimidoethylamine could be designed to act as a node for assembling three different components, paving the way for highly complex and precisely defined molecular constructs. The iEDDA reaction, which often involves tetrazines reacting with strained alkenes, is particularly attractive due to its exceptionally fast kinetics and the absence of a metal catalyst. tcichemicals.com Heterobifunctional linkers containing a tetrazine and another reactive group are being developed for this purpose. tcichemicals.com

The table below illustrates a conceptual framework for the integration of 2-Maleimidoethylamine hydrochloride into orthogonal click chemistry schemes.

| Click Reaction 1 (Maleimide) | Click Reaction 2 (Orthogonal) | Potential Application | Reference |

| Thiol-Michael Addition | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Dual-payload drug delivery, imaging agents | oup.comrsc.org |

| Thiol-Michael Addition | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Live-cell imaging, in vivo conjugation | rsc.orgnih.gov |

| Thiol-Michael Addition | Inverse Electron Demand Diels-Alder (iEDDA) | Rapid bioconjugation, development of theranostics | rsc.orgtcichemicals.com |

Expansion into Novel Therapeutic Modalities Beyond ADCs

While maleimides are well-established in the field of antibody-drug conjugates (ADCs), the unique properties of 2-Maleimidoethylamine hydrochloride are enabling its exploration in a variety of other advanced therapeutic systems. creative-biolabs.comacs.orgresearchgate.net

Stimuli-Responsive Drug Delivery Systems: Researchers are designing "smart" nanoparticles that release their therapeutic payload in response to specific triggers within the tumor microenvironment, such as acidic pH or the presence of certain enzymes. nih.govnih.govnih.govnih.govmdpi.com 2-Maleimidoethylamine hydrochloride can be used to link drugs or targeting moieties to these nanoparticles. For instance, a drug could be attached via a linker that is cleaved by matrix metalloproteinases (MMPs), enzymes that are often overexpressed in tumors. nih.govmedchemexpress.com This would lead to site-specific drug release, enhancing efficacy and reducing systemic toxicity. The primary amine of 2-Maleimidoethylamine hydrochloride can also be used to create pH-responsive systems. For example, protonation of the amine at the acidic pH of a tumor can trigger a change in the nanoparticle's charge or structure, leading to drug release. nih.gov

Enzyme-Responsive Systems: The use of 2-Maleimidoethylamine hydrochloride to create MMP-2 sensitive nanosystems is a key area of emerging research. medchemexpress.comscbt.com In these systems, the maleimide group is used to conjugate a therapeutic or imaging agent to a nanocarrier via a peptide linker that is specifically cleaved by MMP-2. This allows for targeted release of the payload in the vicinity of tumors where MMP-2 is active. nih.govmdpi.com

Theranostic Nanoparticles: Theranostics, which combine therapeutic and diagnostic capabilities in a single agent, represent a frontier in personalized medicine. nih.gov 2-Maleimidoethylamine hydrochloride is a valuable tool for constructing theranostic nanoparticles. Its maleimide group can be used to attach a targeting ligand (e.g., a peptide that binds to cancer cells), while its amine group can be used to conjugate a diagnostic agent (e.g., a fluorescent dye or a chelator for a radioisotope for PET imaging) and a therapeutic agent. nih.govnih.govacs.org This allows for simultaneous imaging of the tumor and delivery of the drug.

The following table summarizes some of the novel therapeutic modalities being explored for 2-Maleimidoethylamine hydrochloride.

| Therapeutic Modality | Role of 2-Maleimidoethylamine hydrochloride | Mechanism of Action | Potential Advantage | Reference |

| Stimuli-Responsive Nanoparticles | Linker for drugs or targeting moieties | Release of payload in response to tumor microenvironment (e.g., low pH, enzymes) | Increased tumor specificity, reduced side effects | nih.govnih.govnih.gov |

| Enzyme-Responsive Nanosystems | Component of MMP-2 sensitive linkers | Cleavage of linker by MMP-2 at the tumor site, releasing the drug | Targeted drug release in the presence of specific tumor-associated enzymes | nih.govmedchemexpress.comscbt.com |

| Theranostic Agents | Bifunctional linker for targeting, imaging, and therapeutic agents | Simultaneous tumor imaging and targeted drug delivery | Personalized medicine, real-time monitoring of treatment efficacy | nih.govnih.govacs.org |

| Peptide-Drug Conjugates (PDCs) | Linker to attach peptides to small molecule drugs | Enhanced delivery and targeting of cytotoxic drugs to cancer cells | Improved therapeutic index compared to unconjugated drugs | creative-biolabs.comresearchgate.net |

Development of Multifunctionalized Materials for Advanced Biomedical Applications

The ability of 2-Maleimidoethylamine hydrochloride to participate in multiple reaction types makes it an ideal candidate for the creation of multifunctional biomaterials, particularly hydrogels for tissue engineering and regenerative medicine. These materials can be designed to mimic the native extracellular matrix (ECM) and to present specific biochemical cues to cells.

By functionalizing a base polymer (such as hyaluronic acid or dextran) with 2-Maleimidoethylamine hydrochloride, a scaffold with pendant maleimide groups is created. These maleimide groups can then be used to covalently attach thiol-containing biomolecules, such as the cell adhesion peptide RGD (arginine-glycine-aspartic acid). This allows for precise control over the biological signaling properties of the hydrogel. Furthermore, the remaining amine groups on the linker can be used for further modification, such as the attachment of growth factors or other signaling molecules.

This approach allows for the creation of hydrogels with tunable properties. For example, the mechanical stiffness of the hydrogel can be controlled, and different bioactive molecules can be incorporated in a spatially controlled manner. This is crucial for creating environments that can direct cell behavior, such as stem cell differentiation or tissue formation.

The table below provides examples of how 2-Maleimidoethylamine hydrochloride is used to create multifunctional biomaterials.

| Base Polymer | Functionalization | Bioactive Molecule Attached | Application |

| Hyaluronic Acid | Attachment of 2-Maleimidoethylamine, followed by RGD peptide | RGD peptide | 3D liver cell culture, studying cell-matrix interactions |

| Dextran (B179266) | Attachment of 2-Maleimidoethylamine and tyramine | RGD peptide | Tissue engineering scaffolds, delivery of bioactive peptides and proteins |

| Transition Metal Dichalcogenides (e.g., MoS2, WS2) | Covalent functionalization via Michael addition to the sulfur atoms | Maleimide derivatives | Modifying material properties for catalysis, optoelectronics, and biomedical applications |

Computational Studies and Rational Design for Tailored Reactivity